molecular formula C53H83NO14 B10778739 (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Cat. No.: B10778739
M. Wt: 962.2 g/mol
InChI Key: HKVAMNSJSFKALM-DWDJINHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone is a useful research compound. Its molecular formula is C53H83NO14 and its molecular weight is 962.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Everolimus, chemically described as (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)1,18dihydroxy19,30dimethoxy12[(2R)1[(1S,3R,4R)3methoxy4(1,1,2,2tetradeuterio2hydroxyethoxy)cyclohexyl]propan2yl]15,17,21,23,29,35hexamethyl11,36dioxa4azatricyclo[30.3.1.04,9]hexatriaconta16,24,26,28tetraene2,3,10,14,20pentone(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone, is a semisynthetic derivative of sirolimus (rapamycin) and is primarily used as an immunosuppressant and anticancer agent. This article provides a detailed examination of its biological activity based on diverse research findings.

Everolimus exerts its biological effects primarily through the inhibition of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation. The mechanism involves:

  • Inhibition of mTOR Complex 1 (mTORC1): Everolimus binds to the FKBP12 protein and inhibits mTORC1 activity. This action leads to decreased phosphorylation of downstream targets such as S6K1 and 4E-BP1 .
  • Effects on Cell Cycle: By inhibiting mTORC1 signaling pathways involved in cell cycle progression, everolimus effectively reduces cell proliferation in various cancer types .

Anticancer Properties

Everolimus has been extensively studied for its anticancer effects. It has shown efficacy in treating several malignancies:

  • Renal Cell Carcinoma (RCC): Everolimus is approved for the treatment of advanced RCC after failure of prior antiangiogenic therapy. Clinical studies demonstrate improved progression-free survival compared to placebo .
  • Breast Cancer: Used in combination with aromatase inhibitors for hormone receptor-positive breast cancer in postmenopausal women. Clinical trials indicate significant improvements in progression-free survival rates .

Immunosuppressive Effects

As an immunosuppressant:

  • Organ Transplantation: Everolimus is utilized to prevent organ rejection in kidney transplants. Its ability to suppress T-cell activation and proliferation is critical in this context .

Potential Side Effects

While everolimus has beneficial effects in various therapeutic areas, it is associated with several side effects:

Side Effect Description
Infections Increased susceptibility due to immunosuppression
Mouth Ulcers Commonly reported adverse effect
Metabolic Changes Hyperlipidemia and hyperglycemia may occur
Pulmonary Complications Risk of interstitial lung disease

Clinical Trials

A notable clinical trial evaluated the efficacy of everolimus in patients with advanced breast cancer. The study demonstrated that patients receiving everolimus combined with letrozole had a median progression-free survival of 14.7 months compared to 9.3 months for those receiving letrozole alone .

Real-world Evidence

In real-world settings, everolimus has been observed to provide benefits beyond clinical trial outcomes. A retrospective study indicated that patients with metastatic RCC treated with everolimus had improved overall survival rates compared to historical controls receiving traditional therapies .

Properties

Molecular Formula

C53H83NO14

Molecular Weight

962.2 g/mol

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

InChI

InChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/b13-11+,16-12+,33-17+,37-27+/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1/i24D2,25D2

InChI Key

HKVAMNSJSFKALM-DWDJINHCSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C/C=C/C=C(/[C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)\C)C)C)OC)O)\C)C)O

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.